molecular formula C23H29BrN4O3S B11968496 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide

2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide

Cat. No.: B11968496
M. Wt: 521.5 g/mol
InChI Key: BFRRSQPZJVKWBJ-PCLIKHOPSA-N
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Description

2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C23H29BrN4O3S This compound is notable for its intricate structure, which includes a piperazine ring, a sulfonyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the piperazine derivative: The initial step involves the reaction of 4-bromobenzenesulfonyl chloride with piperazine to form 4-[(4-bromophenyl)sulfonyl]-1-piperazine.

    Synthesis of the hydrazide: The next step involves the reaction of the piperazine derivative with acetohydrazide under controlled conditions to form the intermediate compound.

    Condensation reaction: Finally, the intermediate compound undergoes a condensation reaction with 4-tert-butylbenzaldehyde to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the hydrazide moiety.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or amines.

    Substitution: Products depend on the nucleophile used but may include various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for developing new pharmaceuticals, particularly in the fields of oncology and neurology.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide moiety may also play a role in binding to biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide
  • 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
  • 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups. The presence of the tert-butyl group provides steric hindrance, which can affect its reactivity and binding properties. Additionally, the bromine atom on the phenyl ring allows for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H29BrN4O3S

Molecular Weight

521.5 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-tert-butylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H29BrN4O3S/c1-23(2,3)19-6-4-18(5-7-19)16-25-26-22(29)17-27-12-14-28(15-13-27)32(30,31)21-10-8-20(24)9-11-21/h4-11,16H,12-15,17H2,1-3H3,(H,26,29)/b25-16+

InChI Key

BFRRSQPZJVKWBJ-PCLIKHOPSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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